molecular formula C13H16BNO3 B596459 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1350933-21-9

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B596459
CAS No.: 1350933-21-9
M. Wt: 245.085
InChI Key: BBTAKLYSMLVVNR-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a boronic ester group attached to a benzene ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are not well-studied. It is known that boronic acids and their derivatives can interact with various enzymes and proteins. They can form reversible covalent bonds with diols, a functional group present in many biomolecules, including sugars and certain amino acids. This property could potentially allow this compound to interact with a wide range of biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Its potential to form reversible covalent bonds with diols could allow it to interact with a variety of biomolecules, potentially influencing their function. This could lead to changes in enzyme activity, alterations in gene expression, or disruptions in cellular signaling pathways .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models .

Metabolic Pathways

Given its potential to interact with various biomolecules, it could potentially be involved in a variety of metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the reaction of 2-hydroxy-4-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, making the compound suitable for further applications in pharmaceutical and material science industries.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, and other bases are used to deprotonate the boronic ester and facilitate the reaction.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for the oxidation of the boronic ester.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from the oxidation of the boronic ester.

    Substituted Benzonitriles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Material Science: Employed in the preparation of organic materials with specific electronic properties.

    Biological Research: Utilized in the synthesis of biologically active molecules for research purposes.

    Chemical Biology: Used in the development of probes and sensors for detecting biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both a boronic ester and a nitrile group, which allows for diverse reactivity and applications. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boron-containing compound that has garnered attention due to its potential biological activities. Boron compounds have been recognized for their diverse applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. This article compiles findings from various studies to elucidate the biological activity of this specific compound.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H16BNO3C_{13}H_{16}BNO_3. It features a hydroxyl group and a dioxaborolane moiety, which are critical for its reactivity and biological interactions. The presence of the boron atom is significant as it can participate in various chemical reactions and interactions with biological macromolecules.

Biological Activity Overview

Research indicates that boron-containing compounds can exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : Some boron compounds act as enzyme inhibitors, particularly against proteases and kinases involved in cancer progression.
  • Antimicrobial Properties : There is evidence suggesting that certain boron derivatives possess antimicrobial activity against various pathogens.

Anticancer Activity

A study demonstrated that derivatives of boronic acids could selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells. In particular, compounds were tested on murine liver cell lines with promising results indicating growth inhibition at concentrations around 10 µM .

The mechanism by which this compound exerts its effects may involve:

  • Cell Signaling Pathways : Changes in cellular localization and levels of phosphoproteins were observed in treated cells, suggesting interference with key signaling pathways that regulate cell growth and survival .
  • Cell Motility Inhibition : The compound has been noted to inhibit cancer cell motility, which is crucial for metastasis prevention .

Case Studies

  • Study on Tumorigenic Cell Lines :
    • Objective : To assess the growth inhibition of cancer cells using this compound.
    • Methodology : The compound was applied to murine liver cell lines.
    • Results : Significant inhibition was noted at specific concentrations without affecting healthy cells.
  • Mechanistic Insights :
    • Objective : To explore the cellular mechanisms affected by the compound.
    • Findings : The study highlighted alterations in phosphoprotein levels and localization upon treatment with the compound.

Data Tables

Biological ActivityObserved EffectsConcentrationReference
AnticancerGrowth inhibition10 µM
Enzyme InhibitionProtease activityVaries
AntimicrobialPathogen inhibitionVaries

Properties

IUPAC Name

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTAKLYSMLVVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718428
Record name 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350933-21-9
Record name 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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